2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid

Catalog No.
S6626874
CAS No.
8017-16-1
M.F
H3O9P3
M. Wt
239.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]hept...

CAS Number

8017-16-1

Product Name

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid

IUPAC Name

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid

Molecular Formula

H3O9P3

Molecular Weight

239.94 g/mol

InChI

InChI=1S/O5P2.H3O4P/c1-2-7-4-3-6(1)5-7;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

FVYIVXLIMHNYTD-UHFFFAOYSA-N

SMILES

OP(=O)(O)O.O1OP2OOP1O2

Solubility

Sol in water

Canonical SMILES

OP(=O)(O)O.O1OP2OOP1O2

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid is a complex organophosphorus compound characterized by its unique bicyclic structure that incorporates multiple oxygen and phosphorus atoms. This compound is notable for its potential applications in various fields, including materials science and biochemistry, due to its distinctive chemical properties. The bicyclic framework contributes to its stability and reactivity, making it a subject of interest in both synthetic and applied chemistry.

PPA is a corrosive and irritant compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for PPA before handling it in a laboratory setting. The SDS provides detailed information on the specific hazards, handling procedures, first-aid measures, and disposal methods.

Cyclizations and Phosphorylations

Polyphosphoric acid (PPA) with 83% phosphorus pentoxide (P2O5) content finds extensive use in scientific research due to its strong dehydrating properties. This makes it a valuable reagent for cyclization and phosphorylation reactions [].

  • Cyclizations: PPA acts as a condensing agent, promoting the formation of cyclic structures from acyclic precursors. This is particularly useful in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in the ring structure [].
  • Phosphorylations: PPA can introduce a phosphate group (PO4) onto organic molecules. Phosphate groups play a crucial role in biological processes, and their incorporation into molecules allows researchers to study their function and behavior [].

Here, the dehydrating property of PPA comes into play by removing water molecules, driving the reaction towards the formation of the desired cyclic or phosphorylated product [].

Additional Points for Scientific Research

  • Diverse Reaction Conditions: PPA offers researchers flexibility as it can be used under various reaction conditions, including high and low temperatures []. This allows for the optimization of reactions for specific substrates.
  • Controlled Acidity: While a strong acid, PPA exhibits a weaker acidity compared to phosphoric acid. This controlled acidity can be advantageous in reactions where a milder Lewis acid is preferred to avoid unwanted side reactions [].

The chemical behavior of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid is influenced by its functional groups. It can participate in various reactions typical of phosphoric acid derivatives:

  • Condensation Reactions: The compound can undergo condensation reactions with alcohols or amines to form esters or amides.
  • Hydrolysis: In aqueous environments, it can hydrolyze to release phosphoric acid and other byproducts.
  • Alkylation and Acylation: Similar to polyphosphoric acid, it can act as a reagent in alkylation and acylation reactions involving aromatic compounds .

Research on the biological activity of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid is limited but indicates potential applications in pharmaceuticals and biochemistry. Phosphorus-containing compounds often exhibit significant biological activities such as:

  • Antimicrobial Properties: Some organophosphorus compounds have demonstrated efficacy against bacterial strains.
  • Enzyme Inhibition: Certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways.

Further studies are needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound.

Synthesis of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid typically involves multi-step organic synthesis techniques:

  • Phosphorylation Reactions: Utilizing polyphosphoric acid as a reagent may facilitate the introduction of phosphorus into organic frameworks.
  • Cyclization Processes: The bicyclic structure can be achieved through cyclization reactions involving suitable precursors that contain both oxygen and phosphorus functionalities.
  • Dehydration Techniques: Controlled dehydration processes may be employed to stabilize the product during synthesis .

This compound has potential applications across various domains:

  • Materials Science: It may be used in the development of advanced materials due to its unique structural properties.
  • Catalysis: Its reactivity suggests possible roles as a catalyst or catalyst support in organic synthesis.
  • Pharmaceuticals: The biological activity hints at potential uses in drug development.

Interaction studies focusing on 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid have explored its compatibility with various substrates:

  • Proton Exchange Membranes: Research indicates that phosphoric acid-doped membranes exhibit enhanced performance due to strong interactions with the membrane materials .
  • Organic Compounds: Studies have shown how this compound interacts with organic substrates under different conditions, influencing reaction pathways and efficiencies.

Several compounds share structural or functional similarities with 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid:

Compound NameStructural FeaturesUnique Properties
Polyphosphoric AcidContains multiple phosphate groupsActs as a dehydrating agent
Phosphoric AcidTriprotic nature allows multiple proton donationsWidely used in fertilizers
Diphosphonic AcidTwo phosphorus atoms linked by oxygenKnown for chelating metal ions

The uniqueness of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid lies in its bicyclic structure combined with multiple oxygen functionalities that enhance its reactivity compared to linear phosphonic or phosphoric acids.

This comprehensive overview highlights the significance of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid in chemical research and potential applications across various fields. Further exploration into its properties could lead to innovative uses in both industrial and pharmaceutical contexts.

Physical Description

Polyphosphoric acid is a viscous water-white odorless liquid. The commerical acid consists of a mixture of orthophosphoric acid, pyrophosphoric (diphosphoric) acid, triphosphoric and higher polymeric phosphoric acids. Sinks and mixes with water. (USCG, 1999)
Water-white hygroscopic liquid; [Hawley] Colorless hygroscopic liquid; [HSDB]

Color/Form

Viscous liq @ room temp; fluid @ 60 °C; solidifies to a glass @ low temp
Clear, colorless liquid
At room temperature, condensed phosphoric acids appear oily at 72-82 wt % P2O5; viscous and gummy at 82-90 wt % P2O5; and a mixture of glassy and crystalline material at 90 wt % P2O5.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

239.89899266 g/mol

Monoisotopic Mass

239.89899266 g/mol

Boiling Point

1022 °F at 760 mm Hg (USCG, 1999)

Heavy Atom Count

12

Density

2.05 at 100.4 °F (USCG, 1999)

Odor

Odorless

Decomposition

WHEN HEATED TO DECOMP, EMITS HIGHLY TOXIC FUMES OF /PHOSPHORUS OXIDES/. /POLYPHOSPHATES/

Drug Warnings

Splash contact of concentrated strong acids, such as ... phosphoric, /acid/ ... can prove as, severely and devastatingly injurious to the eye as splashes of strong alkalies. /Phosphoric acid/

Methods of Manufacturing

May be prepd by heating H3PO4 with sufficient phosphoric anhydride to give the resulting product an 82-85% P2O5 content.
Can either be produced from wet phosphoric acid by evaporative concentration, or thermally by combustion of elemental phosphorus. In another process, polyphosphoric acid is produced in a tower in which phosphorus is combusted and P2O5 mist is absorbed.

General Manufacturing Information

POLYPHOSPHORIC ACIDS WILL FORM RIGID GLASSES BUT WILL NEVER CRYSTALLIZE WHEN THEY ARE PREPARED UNDER LABORATORY CONDITIONS IN MOISTURE-FREE, SEALED TUBES.
Wet phosphoric acid is concentrated by directly heating with hot gases in reactors lined with carbon bricks or by indirect heating under vacuum.
When made by the dehydration of wet-process phosphoric acid, usually contains 68-72% P2O5.
Wet-process superphosphoric (polyphosphoric) acid prepared by evaporation of water from wet-process phosphoric acid has almost completely replaced furnace-grade acid in fertilizer production.
For more General Manufacturing Information (Complete) data for POLYPHOSPHORIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

NIOSH Method 215. Analyte: Inorganic phosphate. Specimen: Urine. Procedure: Spectrophotometry. For inorganic phosphate this method has an estimated detection limit of 0.06 mg/ml/sample. the presision/RSD is 0.07 and the recovery is not given. The working range is 0.6 to 6 mg/ml for a 25 ul sample. Interferences: Arsenate and silicate will interfere at higher concentrations. Barium, lead, mercury, and silver can interfere by forming a precipitate. /Inorganic phosphate/

Dates

Modify: 2023-11-23

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